![molecular formula C10H8BrFO3 B1323750 Ethyl 4-bromo-3-fluorobenzoylformate CAS No. 951887-86-8](/img/structure/B1323750.png)
Ethyl 4-bromo-3-fluorobenzoylformate
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Overview
Description
Ethyl 4-bromo-3-fluorobenzoylformate is a chemical compound with the molecular formula C10H8BrFO3 . It has a molecular weight of 275.07 g/mol.
Molecular Structure Analysis
The molecular structure of Ethyl 4-bromo-3-fluorobenzoylformate consists of a benzene ring substituted with bromo and fluoro groups at the 4th and 3rd positions respectively . The benzene ring is also attached to a carbonyl group (C=O) and an ethyl group (C2H5) forming an ester .
Physical And Chemical Properties Analysis
Ethyl 4-bromo-3-fluorobenzoylformate is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and density are not explicitly mentioned in the available literature.
Scientific Research Applications
Catalyst-Free P-C Coupling Reactions
A study demonstrated the use of halobenzoic acids in catalyst-free P-C coupling reactions under microwave irradiation in water. Specifically, 4-bromo and 3-bromobenzoic acids were used to achieve P-C coupling with diarylphosphine oxides. The reaction yielded phosphinoylbenzoic acids, which were then converted into their corresponding ethyl esters. This process, highlighting a novel application of halobenzoic acid derivatives in organic synthesis, could potentially involve compounds like ethyl 4-bromo-3-fluorobenzoylformate in similar transformations (Jablonkai & Keglevich, 2015).
Synthesis of Thromboxane Receptor Antagonists
Another research application involves the scalable synthesis of thromboxane receptor antagonists, where halobenzoic acids are key intermediates. The study outlines a regioselective Heck cross-coupling strategy to prepare such antagonists, starting from commercially available halobenzoic acids. This method potentially opens avenues for utilizing ethyl 4-bromo-3-fluorobenzoylformate in the synthesis of biologically active molecules, contributing to medical research (W. & Mason, 1998).
Difluoromethylation of Terminal Alkynes
Research on the difluoromethylation of terminal alkynes using fluoroform showcases the versatility of halogenated compounds in organic synthesis. This study indicates that functional groups like bromo are well-tolerated under certain reaction conditions, suggesting that compounds such as ethyl 4-bromo-3-fluorobenzoylformate could be viable substrates or intermediates in similar chemical transformations (Okusu, Tokunaga, & Shibata, 2015).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds, such as triazoloquinolines, often involves halogenated benzoic acids as key intermediates. A study utilized methyl 2-azido-5-bromobenzoate, which could be related to ethyl 4-bromo-3-fluorobenzoylformate, to synthesize triazoloquinolines, highlighting the compound's potential application in the synthesis of complex heterocyclic structures (Pokhodylo & Obushak, 2019).
Safety and Hazards
Ethyl 4-bromo-3-fluorobenzoylformate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist/vapors/spray and to avoid contact with skin and eyes . It should be stored in a well-ventilated place and kept tightly closed .
properties
IUPAC Name |
ethyl 2-(4-bromo-3-fluorophenyl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO3/c1-2-15-10(14)9(13)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDTXZOAAMQSQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=C(C=C1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001266354 |
Source
|
Record name | Ethyl 4-bromo-3-fluoro-α-oxobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001266354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
951887-86-8 |
Source
|
Record name | Ethyl 4-bromo-3-fluoro-α-oxobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951887-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-bromo-3-fluoro-α-oxobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001266354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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